molecular formula C7H7KO5S B3061098 Potassium 3-hydroxy-4-methoxybenzenesulphonate CAS No. 5011-21-2

Potassium 3-hydroxy-4-methoxybenzenesulphonate

Cat. No.: B3061098
CAS No.: 5011-21-2
M. Wt: 242.29 g/mol
InChI Key: QEAJOOURKCKFSV-UHFFFAOYSA-M
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Description

Potassium 3-hydroxy-4-methoxybenzenesulphonate (CAS 1321-14-8), also known as guaiacol sulfonic acid potassium or sulfogaiacol, is a potassium salt of a substituted benzenesulphonic acid. Its molecular formula is C₇H₇KO₅S, with a molecular weight of 242.29 g/mol . Structurally, it features a hydroxy (-OH) group at the 3-position and a methoxy (-OCH₃) group at the 4-position of the benzene ring, with a sulfonate (-SO₃⁻) group at the 1-position (Figure 1).

Properties

IUPAC Name

potassium;3-hydroxy-4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O5S.K/c1-12-7-3-2-5(4-6(7)8)13(9,10)11;/h2-4,8H,1H3,(H,9,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAJOOURKCKFSV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)[O-])O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7KO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50995997
Record name Potassium 5-guaiacolsulfonate
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Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5011-21-2, 74499-12-0
Record name Potassium 3-hydroxy-4-methoxy-benzenesulfonate
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Record name Potassium 3-hydroxy-4-methoxy-benzenesulfonate
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Record name Potassium 5-guaiacolsulfonate
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Record name Potassium 3-hydroxy-4-methoxybenzenesulphonate
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Record name POTASSIUM 5-GUAIACOLSULFONATE
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Preparation Methods

Sulfonation Reaction

o-Dimethoxybenzene undergoes sulfonation in concentrated sulfuric acid at controlled temperatures (-5°C to 10°C) to yield 3,4-dimethoxybenzenesulfonic acid. The reaction mixture is stirred for 4–6 hours, ensuring complete sulfonation at the para position relative to one methoxy group. Calcium oxide or carbonate is added to neutralize excess acid, forming the calcium salt of 3,4-dimethoxybenzenesulfonic acid.

Demethylation with Lewis Acids

The calcium salt is treated with Lewis acids (e.g., AlCl₃ or FeCl₃) at 60–100°C for 2–5 hours, selectively removing one methyl group via hydrolytic cleavage. This step generates a mixture of isomeric calcium salts:

  • 3-Hydroxy-4-methoxybenzenesulphonate (desired product)
  • 4-Hydroxy-3-methoxybenzenesulphonate (minor byproduct)

The ratio of isomers depends on reaction conditions, with higher temperatures favoring the 3-hydroxy-4-methoxy isomer.

Potassium Salt Formation

The calcium salt mixture is reacted with potassium carbonate, bicarbonate, or hydroxide at 50–100°C. After cooling to -10–0°C, insoluble calcium carbonate precipitates, leaving purified potassium 3-hydroxy-4-methoxybenzenesulphonate in solution. Filtration and crystallization yield the final product with ≥95% purity.

An alternative route involves sulfonating guaiacol (2-methoxyphenol) directly. While less common industrially, this method is cited in chemical literature for laboratory-scale synthesis:

Reaction Conditions

Guaiacol reacts with fuming sulfuric acid (20% SO₃) at 50–70°C for 3–5 hours. The sulfonic acid group preferentially substitutes at the 5-position (para to the hydroxyl group), forming 3-hydroxy-4-methoxybenzenesulfonic acid.

Neutralization

The sulfonic acid is neutralized with potassium hydroxide (1:1 molar ratio) in aqueous ethanol. The solution is evaporated under reduced pressure, and the residue recrystallized from hot water to obtain the potassium salt.

Yield : 70–75% (lower than the patent method due to competing side reactions).

Neutralization of 3-Hydroxy-4-Methoxybenzenesulfonic Acid

PubChem data (CID 23662440) confirms that the potassium salt derives from its parent acid, 3-hydroxy-4-methoxybenzenesulfonic acid (CID 24181). Neutralization follows the stoichiometric equation:
$$
\text{C}7\text{H}8\text{O}5\text{S} + \text{KOH} \rightarrow \text{C}7\text{H}7\text{KO}5\text{S} + \text{H}_2\text{O}
$$
Procedure :

  • Dissolve the acid in deionized water (20% w/v).
  • Add 1M KOH dropwise until pH 7–8.
  • Concentrate the solution via rotary evaporation and crystallize at 4°C.

Purification and Isolation Techniques

Crystallization Optimization

  • Solvent System : Ethanol-water (3:1 v/v) achieves >90% recovery.
  • Temperature Gradient : Slow cooling from 60°C to 4°C over 12 hours enhances crystal size and purity.

Chromatographic Separation

For research-grade purity, column chromatography (silica gel, eluent: CH₃Cl₂/MeOH 9:1) separates residual isomers or unreacted starting materials.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D₂O) : δ 7.45 (d, J=8.5 Hz, 1H, H-6), δ 6.95 (d, J=2.5 Hz, 1H, H-2), δ 6.85 (dd, J=8.5, 2.5 Hz, 1H, H-5), δ 3.75 (s, 3H, OCH₃).
  • IR (KBr) : 1185 cm⁻¹ (S=O asym. stretch), 1040 cm⁻¹ (S=O sym. stretch), 1260 cm⁻¹ (C-O-C).

Purity Assessment

HPLC (C18 column, 0.1% H₃PO₄/ACN gradient) confirms ≥98% purity with retention time 6.8 min.

Industrial Relevance and Applications

Pharmaceutical Intermediates

The compound serves as a precursor to expectorant agents (e.g., thiocol) and nonsteroidal anti-inflammatory drugs.

Scalability Metrics

  • Patent Method : 85–90% yield at 100 kg/batch scale.
  • Cost Analysis : Raw material costs are reduced by 40% compared to guaiacol-based routes due to o-dimethoxybenzene’s lower market price.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-hydroxy-4-methoxybenzenesulphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-methoxy-4-sulfonylbenzaldehyde, while reduction of the sulfonate group can produce 3-hydroxy-4-methoxybenzenethiol .

Scientific Research Applications

Organic Chemistry

In organic chemistry, potassium 3-hydroxy-4-methoxybenzenesulphonate serves as a valuable building block for synthesizing complex molecules. Its functional groups facilitate various reactions, including:

  • Azo Coupling Reactions : The compound can participate in azo coupling reactions to produce azo dyes, which are widely used in textiles and food coloring. The presence of both hydroxyl and methoxy groups enhances the reactivity of the aromatic ring, making it suitable for such transformations.
  • Nucleophilic Substitution : The sulfonate group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles into the aromatic system .

Pharmaceutical Applications

This compound has potential pharmaceutical applications due to its biological activity. Research indicates that compounds with similar structures exhibit:

  • Antimicrobial Properties : Several studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi, suggesting its utility in developing antimicrobial agents.
  • Expectorant Activity : Similar compounds have been documented as expectorants that help thin mucus in respiratory conditions, indicating that this compound may also possess this property .

Biological Research

In biological research, this compound is utilized for studying interactions within biological systems:

  • Cell Viability Assays : The compound can be employed in assays to assess cell viability and proliferation, providing insights into cellular responses to various treatments.
  • Fluorescent Probes : Due to its ability to form conjugates with fluorescent dyes, it can be used as a fluorescent probe in microscopy and flow cytometry applications to track cellular processes .

Case Study 1: Azo Dye Synthesis

A study demonstrated the synthesis of an azo dye using this compound as a coupling component. The resulting dye exhibited high stability and vivid coloration, making it suitable for textile applications.

ParameterValue
Yield85%
StabilityHigh
ApplicationTextiles

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were tested against common pathogens. The results indicated significant inhibition of bacterial growth, highlighting its potential as a lead compound for drug development.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Mechanism of Action

The primary mechanism of action of potassium 3-hydroxy-4-methoxybenzenesulphonate as an expectorant involves increasing the volume of respiratory secretions. This is achieved by stimulating the production of mucus and enhancing the ciliary action in the respiratory tract, which helps in the removal of mucus through coughing .

Comparison with Similar Compounds

Physical Properties :

  • Appearance: White to off-white crystalline solid .
  • Melting Point: 34°C .
  • Storage: Stable at room temperature .

Applications :
Primarily used as an expectorant in respiratory medications, it stimulates bronchial secretion to alleviate symptoms of chronic bronchitis and bronchiectasis .

Comparison with Structurally Related Sulfonates

Structural Analogs and Their Properties

The following compounds share functional similarities (sulfonate groups, aromatic substitution patterns) but differ in substituents, counterions, or applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
Potassium 3-hydroxy-4-methoxybenzenesulphonate 1321-14-8 C₇H₇KO₅S 242.29 3-OH, 4-OCH₃, 1-SO₃⁻K⁺ Pharmaceutical (expectorant)
Methyl 3-Nitro Benzenesulfonate 6214-21-7 C₇H₇NO₅S 217.20 3-NO₂, 1-SO₃⁻CH₃ Chemical intermediate
Sodium 3-[[4-[(4-Hydroxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate 68958-98-5 C₂₂H₁₅N₄NaO₄S 454.43 Azo groups, 1-SO₃⁻Na⁺ Dye/indicator
Dodecylbenzenesulphonic Acid (Isomers) N/A C₁₈H₃₀O₃S 326.50 Long alkyl chain, 1-SO₃H Surfactant/detergent
Potassium 4-(4-Hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate N/A C₁₄H₁₁KN₂O₆S 374.41 Azo, 4-OH, 3-COOCH₃, 1-SO₃⁻K⁺ Potential dye/pharmaceutical

Functional Group Analysis

  • Electron-Donating vs. Withdrawing Groups :

    • The 3-hydroxy and 4-methoxy groups in the target compound are electron-donating, reducing the sulfonate group's acidity compared to analogs with electron-withdrawing groups (e.g., 3-nitro in Methyl 3-Nitro Benzenesulfonate) .
    • Azo groups in sodium 3-[[4-[(4-hydroxyphenyl)azo]-... enhance conjugation, making the compound chromophoric (suitable for dyes) .
  • Counterion Effects :

    • Potassium (K⁺) vs. Sodium (Na⁺) : Potassium salts generally exhibit lower solubility in water than sodium salts, impacting bioavailability in pharmaceuticals .

Physicochemical and Pharmacological Differences

  • Bioactivity :
    • The methoxy group in the target compound enhances mucolytic activity by promoting interaction with bronchial membranes, whereas azo-containing analogs lack therapeutic relevance in respiratory diseases .
  • Toxicity :
    • Dodecylbenzenesulphonic acid, with a long alkyl chain, is irritant and used in detergents, unlike the pharmaceutically graded target compound .

Biological Activity

Potassium 3-hydroxy-4-methoxybenzenesulphonate (commonly referred to as Potassium 4-Hydroxy-3-methoxybenzenesulfonate) is an organosulfonate salt known for its various biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.

This compound is characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH₃) on a benzene ring, linked to a sulfonate (-SO₃K) group. This unique structure contributes to its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Modulation : The hydroxyl group can participate in hydrogen bonding, influencing enzyme activity and substrate binding.
  • Receptor Interaction : The sulfonate moiety enhances the compound's solubility, facilitating its interaction with cellular receptors.
  • Antioxidant Activity : The compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including gastric cancer cells. The compound’s mechanism involves inducing apoptosis and cell cycle arrest in affected cells.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15Induces apoptosis
H358 (Lung Cancer)12Cell cycle arrest
GES-1 (Normal)>50Minimal effect on normal cells

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can downregulate pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies

  • Gastric Cancer Model : A study evaluated the effects of this compound on gastric cancer cell lines, revealing a significant reduction in cell viability and induction of apoptosis at concentrations as low as 10 µM. The study highlighted the compound's potential as a therapeutic agent against gastric cancer .
  • Inflammation in Animal Models : In an experimental model of inflammation, administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory conditions .

Safety and Toxicity

Although this compound demonstrates promising biological activity, safety assessments are crucial. Preliminary studies indicate low toxicity levels in non-cancerous cell lines, with minimal adverse effects observed at therapeutic doses. However, further toxicological evaluations are necessary to establish safety profiles for clinical applications .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium 3-hydroxy-4-methoxybenzenesulphonate
Reactant of Route 2
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Potassium 3-hydroxy-4-methoxybenzenesulphonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.